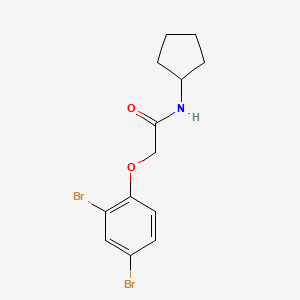![molecular formula C16H15N3O5 B7477431 [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OPA-CNB and is a derivative of the amino acid proline. OPA-CNB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of OPA-CNB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, OPA-CNB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. OPA-CNB has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
OPA-CNB has a variety of biochemical and physiological effects. As mentioned, it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, OPA-CNB has been shown to have neuroprotective effects, meaning it may be able to protect neurons from damage and degeneration. OPA-CNB has also been shown to have antioxidant properties, meaning it may be able to reduce oxidative stress in the body.
実験室実験の利点と制限
One advantage of OPA-CNB is that it has been shown to be relatively stable and non-toxic, making it a good candidate for use in lab experiments. However, one limitation is that the synthesis of OPA-CNB is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of OPA-CNB is not fully understood, making it difficult to design experiments that target specific pathways or enzymes.
将来の方向性
There are many potential future directions for research on OPA-CNB. One area of interest is the development of OPA-CNB as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of OPA-CNB and to identify specific pathways or enzymes that it targets. Finally, OPA-CNB may have potential applications in the development of new antibiotics, and further research is needed to explore this possibility.
合成法
The synthesis of OPA-CNB involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-oxo-2-(2-oxopyrrolidin-1-yl)ethylamine, which is then reacted with 4-aminobenzoic acid to form the intermediate product. The intermediate is then reacted with 2-cyanoacetic acid to form the final product, OPA-CNB. This synthesis method has been optimized over time to increase yield and reduce impurities.
科学的研究の応用
OPA-CNB has been studied extensively for its potential applications in various fields. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. OPA-CNB has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, OPA-CNB has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
特性
IUPAC Name |
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c17-8-7-13(20)18-12-5-3-11(4-6-12)16(23)24-10-15(22)19-9-1-2-14(19)21/h3-6H,1-2,7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWJLLIGBMEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)

![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)


![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)